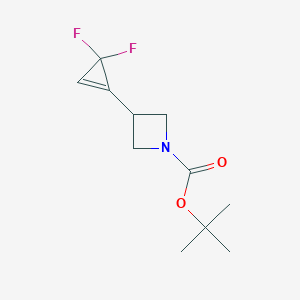
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of a cyclopropene ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a difluorocarbene source under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling of the Rings: The final step involves coupling the cyclopropene and azetidine rings through a nucleophilic substitution reaction, followed by protection of the amine group with a tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving cyclopropene and azetidine moieties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropene ring can undergo strain-induced reactions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate: This compound features a bromomethyl group instead of the difluorocyclopropene ring.
Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound has a methylsulfonyl group in place of the difluorocyclopropene ring.
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: This compound contains a piperidine ring instead of the azetidine ring.
Uniqueness
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate is unique due to the presence of both a difluorocyclopropene ring and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15F2NO2 |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
tert-butyl 3-(3,3-difluorocyclopropen-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15F2NO2/c1-10(2,3)16-9(15)14-5-7(6-14)8-4-11(8,12)13/h4,7H,5-6H2,1-3H3 |
InChI Key |
ROUREFYTDTUABK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


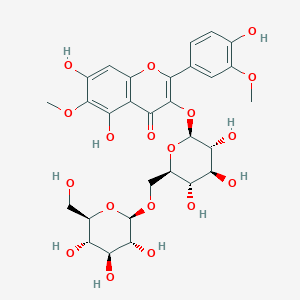
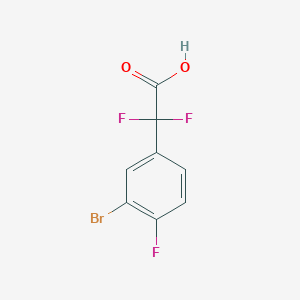

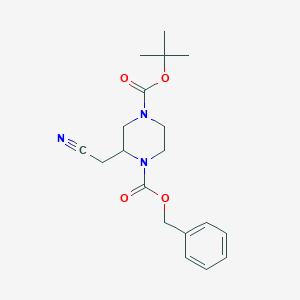
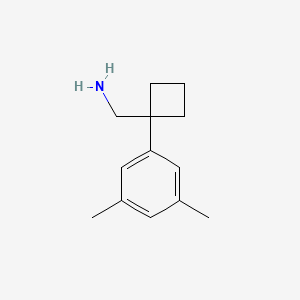
![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)
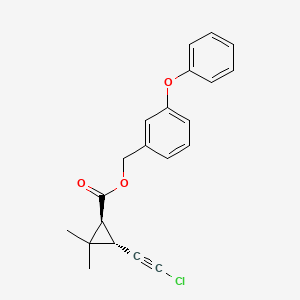
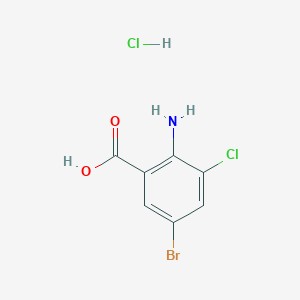

![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)
